molecular formula C12H11ClN2S B6611159 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 2763776-18-5

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride

Cat. No.: B6611159
CAS No.: 2763776-18-5
M. Wt: 250.75 g/mol
InChI Key: PSHMLNGVQWAJQG-UHFFFAOYSA-N
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Description

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, in cancer cells, it binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death. This compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride stands out due to its potent anticancer activity and broad-spectrum antimicrobial properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S.ClH/c1-9-7-14-8-11(13-12(14)15-9)10-5-3-2-4-6-10;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHMLNGVQWAJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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